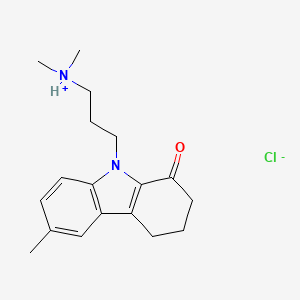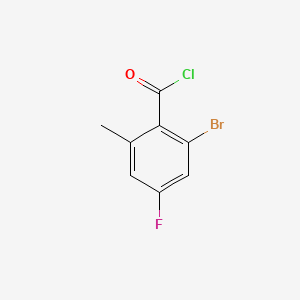
2-Bromo-4-fluoro-6-methylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluoro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-methylbenzoyl chloride typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: Finally, the benzoyl chloride moiety is introduced by reacting the substituted benzene with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or primary amines (RNH2) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted benzamides, benzyl alcohols, or benzyl thiols.
Reduction: Formation of 2-Bromo-4-fluoro-6-methylbenzyl alcohol.
Oxidation: Formation of 2-Bromo-4-fluoro-6-methylbenzoic acid.
科学研究应用
2-Bromo-4-fluoro-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Bromo-4-fluorobenzoyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
4-Fluoro-6-methylbenzoyl chloride: Lacks the bromine atom, affecting its electrophilicity and reaction pathways.
2-Bromo-6-methylbenzoyl chloride:
Uniqueness
2-Bromo-4-fluoro-6-methylbenzoyl chloride is unique due to the combined presence of bromine, fluorine, and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H5BrClFO |
|---|---|
分子量 |
251.48 g/mol |
IUPAC 名称 |
2-bromo-4-fluoro-6-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-5(11)3-6(9)7(4)8(10)12/h2-3H,1H3 |
InChI 键 |
ZOBVZZVBHNBLDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


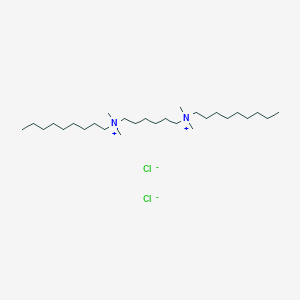
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

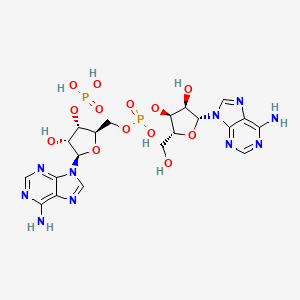
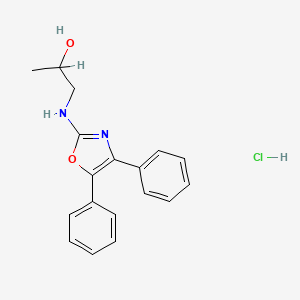
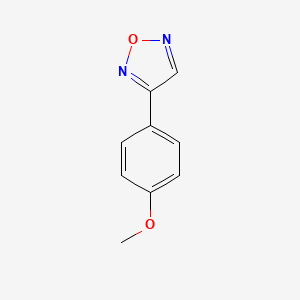
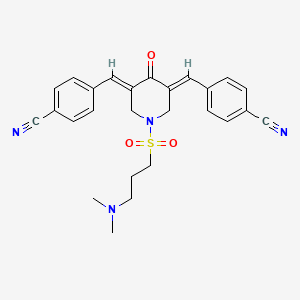
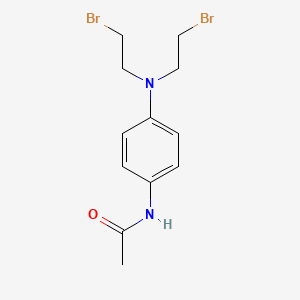
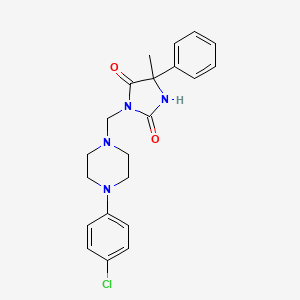
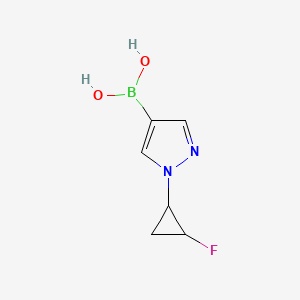
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
